molecular formula C18H21N3O3 B7109561 methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B7109561
M. Wt: 327.4 g/mol
InChI Key: UUBYPRSSUIBUAB-JGKCFBKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound with significant potential in various fields of scientific research. This compound features a unique structure with a phenyloxolane moiety and a tetrahydro-triazolopyridine carboxylate group, which provides it with distinctive chemical and biological properties.

Preparation Methods

  • Synthetic routes and reaction conditions:

    • Route 1: The synthesis involves the reaction of 2-phenyloxolane-3-carboxylic acid with methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate under appropriate conditions.

    • Route 2: Another method involves the formation of the intermediate oxolane ring followed by its attachment to the triazolopyridine moiety through an esterification reaction.

  • Industrial production methods:

    • Industrial production typically employs optimized reaction conditions to enhance yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to streamline the synthesis process.

Chemical Reactions Analysis

  • Types of reactions it undergoes:

    • Oxidation: The compound may undergo oxidation, particularly at the phenyloxolane ring, leading to the formation of oxirane derivatives.

    • Reduction: Reduction reactions can lead to the saturation of the triazolopyridine ring.

    • Substitution: It can undergo various nucleophilic and electrophilic substitution reactions, especially on the aromatic phenyl group.

  • Common reagents and conditions used:

    • Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    • Reducing agents like lithium aluminum hydride.

    • Substituents such as halogens, nitro groups, or other electrophiles.

  • Major products formed:

    • Oxirane derivatives from oxidation.

    • Saturated triazolopyridine compounds from reduction.

    • Substituted phenyl derivatives from various substitution reactions.

Scientific Research Applications

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.

    • Studied for its reactivity and potential as a building block in organic synthesis.

  • Biology:

    • Investigated for its interactions with biological macromolecules.

    • Potential use as a ligand in binding studies with proteins or nucleic acids.

  • Medicine:

    • Explored for its potential therapeutic effects due to its unique structure.

    • May have applications in drug development for targeting specific biological pathways.

  • Industry:

    • Used in the development of new materials with specific chemical properties.

    • Potential application in the manufacture of specialty chemicals or pharmaceuticals.

Mechanism of Action

  • Mechanism: The compound interacts with biological targets through its triazolopyridine and phenyloxolane moieties, which can form hydrogen bonds and hydrophobic interactions.

  • Molecular Targets: Specific enzymes, receptors, or proteins that recognize the compound's structure.

  • Pathways Involved: The precise biological pathways are under investigation, but the compound may influence metabolic or signaling pathways through its interactions.

Properties

IUPAC Name

methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-18(22)13-7-8-15-19-20-17(21(15)11-13)14-9-10-24-16(14)12-5-3-2-4-6-12/h2-6,13-14,16H,7-11H2,1H3/t13?,14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBYPRSSUIBUAB-JGKCFBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=NN=C(N2C1)C3CCOC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CCC2=NN=C(N2C1)[C@H]3CCO[C@@H]3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.